Tenofovir disoproxil aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenofovir disoproxil aspartate, also known as CKD-390, is a nucleotide reverse transcriptase inhibitor potentially for the treatment of HBV infection.
Wissenschaftliche Forschungsanwendungen
Antiretroviral Treatment for HIV and Hepatitis B
Tenofovir disoproxil fumarate (TDF) is a widely recognized medication in the treatment of HIV infection. Its efficacy as an antiretroviral agent, particularly as a nucleotide analogue reverse transcriptase inhibitor, has been well established in various clinical settings. It is noted for its potent antiviral activity, long intracellular half-life, and the capacity for once-daily dosing, making it a favored component in antiretroviral regimens for both treatment-naïve and experienced patients (Pham & Gallant, 2006), (Gallant & Pham, 2003).
Use in Pregnancy and Postpartum
Research has also explored the pharmacokinetics of TDF during pregnancy and postpartum, providing insights into its use in pregnant women undergoing highly active antiretroviral therapy (HAART). This research is crucial for understanding the safety and effectiveness of TDF in this specific population (Best et al., 2015).
Potential Application in COVID-19 Treatment
An interesting development is the investigation of TDF for the treatment of COVID-19. The repositioning of this antiretroviral for potential use against SARS-CoV-2, the virus causing COVID-19, marks a significant exploration into its broader antiviral applications (Clososki et al., 2020).
In Vitro Activity Against Hepatitis B Virus
Tenofovir has shown notable activity against the hepatitis B virus (HBV) in vitro. Its effectiveness as a treatment option for chronic hepatitis B, particularly in terms of its metabolic and antiviral profile, supports its use in this context (Delaney et al., 2006).
Application in Kidney Transplant Recipients
Research has also examined the association of TDF with primary allograft survival in HIV-positive kidney transplant recipients. This area of study is critical in understanding the implications of TDF use in patients with compromised renal function (Boyle et al., 2017).
Eigenschaften
CAS-Nummer |
1571075-19-8 |
---|---|
Produktname |
Tenofovir disoproxil aspartate |
Molekularformel |
C23H38N7O13P |
Molekulargewicht |
651.5668 |
IUPAC-Name |
(R)-(((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) L-asparaginate |
InChI |
InChI=1S/C19H30N5O10P.C4H8N2O3/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H2,6,7)(H,8,9)/t14-;2-/m10/s1 |
InChI-Schlüssel |
WHQLGZSDBQPTHD-KJTVYDLOSA-N |
SMILES |
NC1=C2C(N(C[C@H](OCP(OCOC(OC(C)C)=O)(OCOC(OC(C)C)=O)=O)C)C=N2)=NC=N1.N[C@@H](CC(N)=O)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tenofovir disoproxil aspartate; CKD-390; CKD 390; CKD390. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.